molecular formula C34H38 B8558083 2,9-Dihexylpentacene CAS No. 503603-27-8

2,9-Dihexylpentacene

Cat. No.: B8558083
CAS No.: 503603-27-8
M. Wt: 446.7 g/mol
InChI Key: RULVTSKZGQBWCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,9-Dihexylpentacene is a useful research compound. Its molecular formula is C34H38 and its molecular weight is 446.7 g/mol. The purity is usually 95%.
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Properties

CAS No.

503603-27-8

Molecular Formula

C34H38

Molecular Weight

446.7 g/mol

IUPAC Name

2,9-dihexylpentacene

InChI

InChI=1S/C34H38/c1-3-5-7-9-11-25-13-15-27-19-31-24-34-22-30-18-26(12-10-8-6-4-2)14-16-28(30)20-32(34)23-33(31)21-29(27)17-25/h13-24H,3-12H2,1-2H3

InChI Key

RULVTSKZGQBWCA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=CC2=CC3=CC4=C(C=C5C=C(C=CC5=C4)CCCCCC)C=C3C=C2C=C1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 1.0 grams of 3,10-dihexylpentacene-5,12-dione and 2.5 grams of aluminum tri(sec-butoxide) in 50 mL of mesitylene was heated to 155° C. for 2 days and cooled. The reaction mixture was filtered and the residue washed with concentrated HCl to give 2,9-dihexylpentacene.
Name
3,10-dihexylpentacene-5,12-dione
Quantity
1 g
Type
reactant
Reaction Step One
Name
aluminum tri(sec-butoxide)
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 5.69 grams of aluminum tri(sec-butoxide) and 49.1 mLs of cyclohexanol was made. To this was added 2.21 grams 3,10-Dihexylpentacene-5,12-dione. The reaction mixture was heated to 145° C. for 24 hours. The mixture was cooled to room temperature and the solid isolated by centrifugation. The solid was stirred with 40 mLs of cyclohexanol and centrifuged two times. The solid was collected by filtration and washed with THF to give 2,9-dihexylpentacene.
Name
aluminum tri(sec-butoxide)
Quantity
5.69 g
Type
reactant
Reaction Step One
Quantity
49.1 mL
Type
solvent
Reaction Step One
Name
3,10-Dihexylpentacene-5,12-dione
Quantity
2.21 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

A mixture of 20 grams of 3,10-dihexyl-7,14-dihydropentacene-5,12-dione and 200 mL of 2-methoxyethyl ether was stirred and flushed with nitrogen for 15 minutes. To this was added 13.4 grams of sodium borohydride, and stirring was continued at room temperature overnight. To the resulting mixture was added 126 mL of methanol over 1.25 hours. The temperature increased to 40° C. and was maintained at 40° C. during the addition by intermittent application of a cold water bath. When addition was complete stirring was continued at room temperature. After stirring for 2 hours at room temperature an additional 50 mL of 2-methoxyethyl ether was added. After stirring with methanol for a total of 3.5 hours, 300 mL of acetic acid was added, and the resulting mixture was heated to 60° C. for 1.5 hours. To the mixture was added 100 mL of concentrated hydrochloric acid and heating at 60° C. was continued for one hour. The mixture was cooled to room temperature and the resulting solid was collected by filtration and washed with 500 mL of water. The solid was washed with 500 mL of acetone and then 60 mL of tetrahydrofuran. The solid was washed with an additional one liter of acetone and dried to give 2,9-dihexylpentacene.
Name
3,10-dihexyl-7,14-dihydropentacene-5,12-dione
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

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